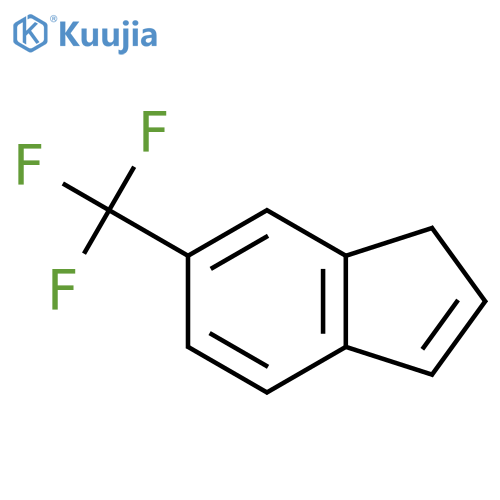Cas no 321937-10-4 (6-(trifluoromethyl)-1H-indene)

6-(trifluoromethyl)-1H-indene structure
商品名:6-(trifluoromethyl)-1H-indene
CAS番号:321937-10-4
MF:C10H7F3
メガワット:184.157793283463
MDL:MFCD25541903
CID:4645995
PubChem ID:19095510
6-(trifluoromethyl)-1H-indene 化学的及び物理的性質
名前と識別子
-
- 6-(trifluoromethyl)-1H-indene
- MFCD25541903
- AS-43337
- 321937-10-4
- AKOS027339477
- SCHEMBL3677544
-
- MDL: MFCD25541903
- インチ: 1S/C10H7F3/c11-10(12,13)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
- InChIKey: YUVDIEALUPJKEE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC2C=CCC=2C=1)(F)F
計算された属性
- せいみつぶんしりょう: 184.04998471g/mol
- どういたいしつりょう: 184.04998471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
6-(trifluoromethyl)-1H-indene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB457427-250 mg |
6-(Trifluoromethyl)-1H-indene; . |
321937-10-4 | 250mg |
€823.70 | 2023-04-22 | ||
| abcr | AB457427-250mg |
6-(Trifluoromethyl)-1H-indene; . |
321937-10-4 | 250mg |
€821.80 | 2025-02-27 | ||
| Ambeed | A953140-250mg |
6-(Trifluoromethyl)-1H-indene |
321937-10-4 | 98% | 250mg |
$660.0 | 2024-04-20 | |
| A2B Chem LLC | AI47523-1g |
6-(Trifluoromethyl)-1h-indene |
321937-10-4 | 95% | 1g |
$1242.00 | 2024-04-20 | |
| Ambeed | A953140-100mg |
6-(Trifluoromethyl)-1H-indene |
321937-10-4 | 98% | 100mg |
$395.0 | 2024-04-20 | |
| Ambeed | A953140-1g |
6-(Trifluoromethyl)-1H-indene |
321937-10-4 | 98% | 1g |
$1320.0 | 2024-04-20 | |
| A2B Chem LLC | AI47523-100mg |
6-(Trifluoromethyl)-1h-indene |
321937-10-4 | 95% | 100mg |
$309.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733217-1g |
6-(Trifluoromethyl)-1h-indene |
321937-10-4 | 98% | 1g |
¥10382.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733217-100mg |
6-(Trifluoromethyl)-1h-indene |
321937-10-4 | 98% | 100mg |
¥3625.00 | 2024-08-02 | |
| TRC | T899240-25mg |
6-(Trifluoromethyl)-1H-indene |
321937-10-4 | 25mg |
$ 295.00 | 2022-06-02 |
6-(trifluoromethyl)-1H-indene 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
321937-10-4 (6-(trifluoromethyl)-1H-indene) 関連製品
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 5587-61-1(Triisocyanato(methyl)silane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:321937-10-4)6-(trifluoromethyl)-1H-indene

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):356.0/594.0/1188.0